Biochemical and Cellular Potency Comparison
EPZ030456 demonstrates high biochemical potency against SMYD3 with an IC₅₀ of 4 nM [1]. It exhibits noncompetitive inhibition with respect to both SAM and MEKK2, with Ki values of 1.2 nM and 1.1 nM, respectively [2]. This places EPZ030456 among the most potent SMYD3 inhibitors reported at the time of its discovery.
| Evidence Dimension | Biochemical inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 4 nM; Ki (SAM) = 1.2 nM; Ki (MEKK2) = 1.1 nM |
| Comparator Or Baseline | No direct head-to-head comparator in same assay; class baseline for SMYD3 inhibitors established by original oxindole series |
| Quantified Difference | N/A (class-level baseline) |
| Conditions | Biochemical SMYD3 enzymatic assay; noncompetitive inhibition kinetics |
Why This Matters
Low nanomolar biochemical potency ensures robust target engagement at concentrations unlikely to produce off-target effects, establishing EPZ030456 as a reliable in vitro probe for SMYD3-dependent biology.
- [1] Thomenius M, et al. Abstract C85: Identification of a novel potent selective SMYD3 inhibitor with oral bioavailability. Mol Cancer Ther. 2015;14(12 Suppl 2):Abstract C85. View Source
- [2] ChemSrc. EPZ-030456 (CAS 1808011-23-5) Technical Data Sheet. 2024. View Source
